tert-butyl N-[(3R)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate
Description
tert-Butyl N-[(3R)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate is a chiral benzothiazepine derivative featuring a carbamate-protected amine group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where benzothiazepines are explored for their bioactive properties. The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine, enabling selective reactivity during multi-step syntheses. Its stereochemistry at the 3R position is essential for interactions in enantioselective processes .
Properties
Molecular Formula |
C14H18N2O3S |
|---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl]carbamate |
InChI |
InChI=1S/C14H18N2O3S/c1-14(2,3)19-13(18)16-10-8-20-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18)/t10-/m0/s1 |
InChI Key |
YHSONFJMJNCOAE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CSC2=CC=CC=C2NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate typically involves multiple steps, starting from readily available starting materials
Formation of Benzothiazepine Core: This step usually involves the cyclization of a precursor containing both sulfur and nitrogen functionalities under acidic or basic conditions.
Introduction of tert-Butyl Carbamate Group: The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazepine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
- The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the generation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .
2. Reaction Mechanisms
- It can undergo diverse reactions:
- Oxidation : To introduce additional functional groups.
- Reduction : To modify existing bonds.
- Substitution : The bromine atom can be replaced with other functional groups via nucleophilic substitution.
Biological Applications
1. Drug Development
- Due to its ability to interact with specific molecular targets in the body, this compound shows promise in the development of new pharmaceuticals. It may act on various biological pathways, making it a candidate for anti-cancer agents and other therapeutic drugs .
2. Molecular Probes
- In biological research, tert-butyl N-[(3R)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate can be utilized to study interactions between small molecules and macromolecules like proteins and nucleic acids. This interaction is crucial for understanding biochemical processes and mechanisms.
Industrial Applications
1. Specialty Chemicals Production
- The compound's unique properties make it suitable for use in the production of specialty chemicals and materials. Its stability and reactivity can be harnessed in various industrial processes .
2. Flow Microreactor Systems
- In industrial settings, flow microreactor systems may be employed to synthesize this compound efficiently. These systems allow for precise control over reaction conditions and can enhance yield and efficiency during production.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate involves its interaction with specific molecular targets. The benzothiazepine core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
tert-Butyl N-[(3R)-7-Bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate
Structural Differences :
- The 7-bromo substitution distinguishes this compound from the parent molecule. Bromine introduces steric bulk and electronic effects, enhancing reactivity in cross-coupling or nucleophilic substitution reactions.
Molecular Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BrN₂O₃S |
| Molecular Weight | 385.27 g/mol |
| CAS No. | EN300-6477742 |
Diltiazem Hydrochloride
Structural Differences :
- Diltiazem, a clinically used calcium channel blocker, shares the benzothiazepine core but incorporates a methoxyphenyl group, dimethylaminoethyl chain, and acetate ester. Molecular Data:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₆N₂O₄S•HCl |
| Molecular Weight | 450.98 g/mol |
Pharmacological Relevance :
- The methoxyphenyl and dimethylaminoethyl groups are critical for binding to L-type calcium channels, demonstrating how substituents dictate therapeutic activity .
Data Tables for Comparative Analysis
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| tert-Butyl N-[(3R)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate | C₁₄H₁₈N₂O₃S | 310.37 | Boc-protected amine, 4-oxo |
| 7-Bromo analog | C₁₄H₁₇BrN₂O₃S | 385.27 | 7-Bromo, Boc-protected amine |
| Diltiazem Hydrochloride | C₂₂H₂₆N₂O₄S•HCl | 450.98 | Methoxyphenyl, dimethylaminoethyl |
Research Findings and Implications
- Synthetic Utility : The 7-bromo derivative’s enhanced reactivity makes it preferable for constructing complex benzothiazepines, albeit at higher costs .
- Pharmacophore Design : Diltiazem’s structure-activity relationship underscores the necessity of bulky substituents for target engagement, contrasting with the simpler parent compound’s role as an intermediate .
- Stereochemical Considerations : The 3R configuration in the parent compound is crucial for maintaining enantiopurity in downstream applications, a feature shared with Diltiazem’s (2S,3S) stereochemistry .
Biological Activity
tert-butyl N-[(3R)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate is a synthetic organic compound that belongs to the class of benzothiazepines. This compound has garnered attention due to its potential biological activities, which may include effects on various physiological pathways and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O3S |
| Molecular Weight | 350.43 g/mol |
| CAS Number | 507479-60-9 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. These interactions can modulate enzyme activity and influence various biochemical pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potential efficacy against certain bacterial strains.
- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Possible effects on neurodegenerative pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the benzothiazepine class. While specific data for this compound remains limited, insights can be drawn from analogous compounds:
- Study on Benzothiazepine Derivatives : A study demonstrated that benzothiazepine derivatives exhibited significant inhibition of certain enzymes involved in inflammatory responses. The structure–activity relationship (SAR) indicated that modifications at the nitrogen and carbon positions could enhance biological efficacy .
- Neuroprotective Studies : Research indicated that some benzothiazepine derivatives could protect neuronal cells against oxidative stress-induced damage. This suggests a potential therapeutic role in neurodegenerative diseases such as Alzheimer's .
Table of Biological Activities
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Anhydrous DCM or THF | |
| Base | Triethylamine (2.5 eq) | |
| Temperature | 0–25°C | |
| Purification | Silica gel (hexane/EtOAc) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
